molecular formula C17H22O2 B15327327 3,7-Dimethylocta-2,6-dienyl benzoate

3,7-Dimethylocta-2,6-dienyl benzoate

Cat. No.: B15327327
M. Wt: 258.35 g/mol
InChI Key: YDVXYTIIPGKIJP-UHFFFAOYSA-N
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Description

. It is a derivative of benzoic acid and geraniol, featuring a benzene ring esterified with a geranyl group. This compound is known for its pleasant aroma and is widely used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dimethylocta-2,6-dienyl benzoate can be synthesized through the esterification reaction between benzoic acid and geraniol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the nucleophilic acyl substitution mechanism, resulting in the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using similar esterification processes. Advanced techniques, such as continuous flow reactors and optimized reaction conditions, are employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylocta-2,6-dienyl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives and geraniol oxidation products.

  • Reduction: Reduction reactions typically result in the formation of alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can produce various substituted benzoate esters or other functionalized derivatives.

Scientific Research Applications

3,7-Dimethylocta-2,6-dienyl benzoate has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.

  • Biology: The compound is employed in biological studies to investigate its effects on various biological systems and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and antimicrobial agents.

  • Industry: In the fragrance industry, it is used as a flavoring agent and in the formulation of perfumes and cosmetics due to its pleasant aroma.

Mechanism of Action

The mechanism by which 3,7-Dimethylocta-2,6-dienyl benzoate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, enzymes, or signaling molecules, leading to various biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Geranyl acetate

  • Citronellyl benzoate

  • Linalyl benzoate

  • Nerolidyl benzoate

Properties

IUPAC Name

3,7-dimethylocta-2,6-dienyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVXYTIIPGKIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)C1=CC=CC=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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